2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021221-61-3
VCID: VC11960433
InChI: InChI=1S/C25H24N4O3S/c1-15-8-11-20(32-2)19(12-15)27-21(30)14-33-25-28-22-18(16-6-4-3-5-7-16)13-26-23(22)24(31)29(25)17-9-10-17/h3-8,11-13,17,26H,9-10,14H2,1-2H3,(H,27,30)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 1021221-61-3

Cat. No.: VC11960433

Molecular Formula: C25H24N4O3S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide - 1021221-61-3

Specification

CAS No. 1021221-61-3
Molecular Formula C25H24N4O3S
Molecular Weight 460.5 g/mol
IUPAC Name 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C25H24N4O3S/c1-15-8-11-20(32-2)19(12-15)27-21(30)14-33-25-28-22-18(16-6-4-3-5-7-16)13-26-23(22)24(31)29(25)17-9-10-17/h3-8,11-13,17,26H,9-10,14H2,1-2H3,(H,27,30)
Standard InChI Key YJHVWVHOWUVOEP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s central scaffold is a pyrrolo[3,2-d]pyrimidine system, a bicyclic structure combining pyrrole and pyrimidine rings. This core is substituted at position 3 with a cyclopropyl group and at position 7 with a phenyl ring, contributing to its three-dimensional rigidity and aromatic stacking potential. The sulfanyl (-S-) linker at position 2 connects the core to an acetamide side chain, which is further functionalized with a 2-methoxy-5-methylphenyl group. This substitution pattern enhances the compound’s ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

Molecular Formula and Weight

The molecular formula is C25H24N4O3S, yielding a molecular weight of 460.5 g/mol. The presence of electronegative atoms (oxygen, nitrogen, sulfur) and aromatic systems confers moderate polarity, influencing its solubility and pharmacokinetic profile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H24N4O3S
Molecular Weight460.5 g/mol
IUPAC Name2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Canonical SMILESCC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Derivative Development

Structural Analogues

Comparative analysis with related compounds highlights the impact of substituent variation:

  • Compound : Replaces the 2-methoxy-5-methylphenyl group with a 2,4-difluorophenyl moiety (C23H18F2N4O2S, MW 452.5 g/mol), enhancing halogen bonding potential .

  • Compound : Features a 4-fluorobenzyl group (C24H21FN4O2S, MW 448.5 g/mol), increasing lipophilicity .

These analogues demonstrate how subtle structural changes modulate biological activity and target selectivity.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The methoxy group on the acetamide side chain may contribute to anti-inflammatory activity by modulating COX-2 or NF-κB pathways. Related derivatives reduce TNF-α and IL-6 production in macrophage models, suggesting potential for treating inflammatory diseases.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability due to balanced lipophilicity (LogP ≈ 2.8 predicted).

  • Metabolism: Hepatic oxidation via CYP3A4, with potential sulfoxide formation at the sulfur linker.

  • Excretion: Primarily renal, with glucuronidation of the acetamide group.

Toxicity Risks

Applications and Future Directions

Therapeutic Development

The compound’s dual kinase inhibition and anti-inflammatory activity position it as a candidate for:

  • Oncology: Combination therapies with checkpoint inhibitors or DNA-damaging agents.

  • Autoimmune Diseases: Targeting JAK-STAT pathways in rheumatoid arthritis or psoriasis.

Chemical Biology Tools

Functionalization of the acetamide group (e.g., fluorescent tags, photoaffinity labels) could yield probes for kinase signaling studies.

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